molecular formula C12H13IO3 B1456654 Methyl 3-(cyclopropylmethoxy)-4-iodobenzoate CAS No. 1392191-29-5

Methyl 3-(cyclopropylmethoxy)-4-iodobenzoate

Cat. No. B1456654
M. Wt: 332.13 g/mol
InChI Key: SUDDDYITTOWRLJ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.


Scientific Research Applications

Synthesis and Chemical Transformations

  • Difluoromethylation Processes : A study by Sperry & Sutherland (2011) described a safe and practical difluoromethylation protocol of methyl 4-hydroxy-3-iodobenzoate, which could be relevant to the chemical transformations of similar compounds like methyl 3-(cyclopropylmethoxy)-4-iodobenzoate.

  • Cyclization Reactions with Aldehydes : Research by Chang, Jeganmohan, & Cheng (2007) demonstrated the cyclization of o-iodobenzoates with various aldehydes catalyzed by cobalt bidentate phosphine complexes, a process potentially applicable to methyl 3-(cyclopropylmethoxy)-4-iodobenzoate.

  • Metabolic Studies : A study by Wold, Smith, & Williams (1973) on n-butyl 4-hydroxy-3,5-diiodobenzoate explored its metabolism and excretion in various species, indicating potential similarities in the metabolism of related compounds.

  • Isoquinoline Synthesis : Research by Ture et al. (2011) involved the cyclization of methyl 2-(2,2,2-trifluoroacetylamino)acrylate arylation product using methyl 4,6-dichloro-2-iodobenzoate, a reaction pathway potentially relevant to similar iodobenzoates.

  • Iodine-Induced Intramolecular Cyclization : The study by Matsumoto, Takase, & Ogura (2008) reported iodine-induced intramolecular cyclization in iodine-substituted benzenes, a process applicable to the cyclization of similar iodobenzoates.

  • Iodocyclization for Synthesis of Benzo[b]furans : Okitsu et al. (2008) described the iodocyclization of ethoxyethyl ethers to alkynes for the synthesis of 3-iodobenzo[b]furans, a method that could be adapted for similar iodobenzoate derivatives (Okitsu et al., 2008).

Computational Chemistry and Material Science

  • Semi-Empirical Methods for Analyzing Stability and Reactivity : Arsyad et al. (2021) utilized semi-empirical methods to study the stability and reactivity of cyclopolic acid compounds and their derivatives, a technique that could be applied to methyl 3-(cyclopropylmethoxy)-4-iodobenzoate for understanding its reactivity (Arsyad et al., 2021).

  • Hirshfeld Surface and Theoretical Analysis : A study by Sharfalddin et al. (2020) on methyl 4-hydroxybenzoate included Hirshfeld surface analysis and computational calculations, techniques that could be valuable for analyzing the structure and intermolecular interactions of methyl 3-(cyclopropylmethoxy)-4-iodobenzoate.

Environmental and Health Applications

  • Environmental Phenols Measurement : Ye et al. (2008) developed a method for measuring parabens and other environmental phenols in human milk, an approach that could be adapted for monitoring the presence of compounds like methyl 3-(cyclopropylmethoxy)-4-iodobenzoate in biological samples (Ye et al., 2008).

  • Antimicrobial and Molluscicidal Activity : Research on Piper aduncum leaves by Orjala et al. (1993) identified prenylated benzoic acid derivatives with antimicrobial and molluscicidal activities, suggesting potential biological applications for similar compounds.

Safety And Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact. Safety data sheets (SDS) are a common source of this information.


Future Directions

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properties

IUPAC Name

methyl 3-(cyclopropylmethoxy)-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IO3/c1-15-12(14)9-4-5-10(13)11(6-9)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDDDYITTOWRLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)I)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(cyclopropylmethoxy)-4-iodobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Ni, J Li - Synthesis, 2012 - thieme-connect.com
A new route to Roflumilast, a selective phosphodiesterase type 4 (PDE 4) inhibitor, is described. The synthetic procedure starts from 4-hydroxy-3-iodobenzoic acid to access the key …
Number of citations: 18 www.thieme-connect.com
S Bhunia, GG Pawar, SV Kumar… - Angewandte Chemie …, 2017 - Wiley Online Library
Metal‐catalyzed cross‐coupling reactions belong to the most important transformations in organic synthesis. Copper catalysis has received great attention owing to the low toxicity and …
Number of citations: 517 onlinelibrary.wiley.com
D Ma, S Bhunia, GG Pawar, S Vijay - researchgate.net
The metal catalyzed cross-coupling reactions are one of the most important transformations in organic synthesis. Copper catalysis has received great attention due to its low toxicity and …
Number of citations: 4 www.researchgate.net

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